molecular formula C10H7F2NO B1459796 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde CAS No. 1823324-74-8

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

Cat. No.: B1459796
CAS No.: 1823324-74-8
M. Wt: 195.16 g/mol
InChI Key: NEXOMCORLFUQOE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is systematically named based on its bicyclic indole core, substituents, and functional groups. The IUPAC name adheres to priority rules for numbering heterocyclic systems:

  • Core structure : 1H-indole denotes a fused benzene-pyrrole ring with a hydrogen attached to the pyrrole nitrogen.
  • Substituents :
    • Methyl group at position 1 (N-attached).
    • Fluorine atoms at positions 4 and 6 of the benzene ring.
    • Carbaldehyde group at position 5.

Key identifiers include:

Property Value Source
CAS Registry Number 1823324-74-8
Molecular Formula C₁₀H₇F₂NO
Molecular Weight 195.17 g/mol
SMILES Code CN1C=CC2=C(F)C(C=O)=C(F)C=C21
InChIKey NEXOMCORLFUQOE-UHFFFAOYSA-N

Synonyms include "4,6-difluoro-1-methylindole-5-carbaldehyde" and "1-methyl-4,6-difluoro-1H-indole-5-carboxaldehyde" .

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by its indole scaffold and substituents:

  • Indole Core : A planar bicyclic system with alternating single and double bonds. The pyrrole nitrogen is sp² hybridized, contributing to aromatic stability.
  • Substituent Arrangement :
    • Methyl group (C1): Ortho to the pyrrole nitrogen, enhancing steric effects.
    • Fluorine atoms (C4 and C6): Para and meta to the aldehyde group, respectively. These electronegative substituents induce electron-withdrawing effects, polarizing the benzene ring.
    • Carbaldehyde group (C5): Positioned meta to C4 fluorine, enabling potential electronic conjugation.

The aldehyde group adopts a planar trigonal geometry, with the carbonyl oxygen oriented perpendicular to the indole plane. Fluorine’s small size and high electronegativity minimize steric hindrance while maximizing electronic influence .

Crystallographic Characterization and X-ray Diffraction Studies

While direct crystallographic data for this compound remains limited, insights can be inferred from structurally related indole derivatives:

  • Packing Motifs : Indole derivatives often form dimers or chains via hydrogen bonding (e.g., N–H···O or C–H···F interactions). For example, methyl 5-fluoro-1H-indole-2-carboxylate crystallizes in a dimeric arrangement stabilized by N–H···O bonds .
  • Electronic Effects : Fluorine substituents at C4 and C6 likely enhance intermolecular dipole-dipole interactions, affecting crystal packing density.
  • Steric Considerations : The methyl group at C1 may disrupt π-stacking interactions, favoring amorphous or less densely packed structures.

Further experimental studies are required to confirm specific crystallographic parameters.

Comparative Analysis with Positional Isomers (4,5- vs. 5,6-Difluoro Derivatives)

The electronic and steric properties of this compound differ markedly from positional isomers:

Parameter 4,6-Difluoro Derivative 5,6-Difluoro Derivative 4,5-Difluoro Derivative
Electronic Effects Strong EWG at C4 and C6 EWG at C5 and C6 (adjacent) EWG at C4 and C5 (adjacent)
Reactivity Aldehyde group activated by C4-F Aldehyde group adjacent to C6-F Aldehyde group between C4-F and C5-F
Solubility Moderate (fluorine at meta/para) Higher (fluorine at ortho/para) Lower (adjacent fluorine)
Representative Example CAS 1823324-74-8 5,6-Difluoro-1H-indole-2-carbaldehyde Not reported in literature

Key Observations :

  • 4,6-Difluoro Isomer : Fluorine atoms are meta to each other, minimizing steric clashes and maximizing electronic delocalization.
  • 5,6-Difluoro Isomer : Adjacent fluorine atoms create stronger electron-withdrawing effects, potentially altering regioselectivity in reactions .
  • 4,5-Difluoro Isomer : Adjacent fluorine atoms may lead to increased steric strain and reduced solubility.

Properties

IUPAC Name

4,6-difluoro-1-methylindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-13-3-2-6-9(13)4-8(11)7(5-14)10(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXOMCORLFUQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C(=C(C=C21)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Indole derivatives are a significant group of heterocyclic compounds that have shown a wide range of biological activities . They are found in many important synthetic drug molecules and have been used in the treatment of various health conditions .

Biochemical Analysis

Biochemical Properties

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it can alter cellular metabolism by inhibiting or activating key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in enzyme activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s biological activity changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding the metabolic pathways of the compound is essential for predicting its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can affect the compound’s localization and concentration within different cellular compartments, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Biological Activity

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde (CAS No. 1823324-74-8) is a fluorinated indole derivative that has garnered attention for its potential biological activities. Its unique structural features, including the presence of fluorine atoms, influence its interaction with biological systems, making it a suitable candidate for various research applications.

  • Molecular Formula : C10H8F2N
  • Molecular Weight : 195.169 g/mol
  • Purity : Typically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound's lipophilicity and binding affinity to various enzymes and receptors. This interaction can modulate enzyme activity and influence cellular signaling pathways, particularly those involved in proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that indole derivatives, including this compound, exhibit antimicrobial properties. For instance, a related compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL .

Study on Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. The results showed that the compound could significantly alter enzyme activity, leading to the formation of reactive intermediates that interact with biomolecules such as proteins and nucleic acids.

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of various indole derivatives on cancer cell lines. The findings indicated that compounds with structural similarities to this compound could inhibit cell proliferation through the modulation of signaling pathways associated with cell survival and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against MRSA (MIC ≤ 0.25 µg/mL)
Enzyme InteractionAltered cytochrome P450 activity
CytotoxicityInhibited proliferation in cancer cells

Future Directions

Further research is needed to elucidate the full range of biological activities associated with this compound. Potential areas of investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic potential in animal models.
  • Development of Derivatives : Synthesizing analogs to enhance potency and selectivity for specific biological targets.

Scientific Research Applications

Structural Characteristics

  • Chemical Formula : C10H7F2NO
  • Molecular Weight : 195.17 g/mol
  • IUPAC Name : 4,6-difluoro-1-methyl-1H-indole-5-carbaldehyde

The presence of fluorine atoms enhances the compound's stability and bioavailability, while the aldehyde group provides a reactive site for further modifications. This structural uniqueness makes it a valuable building block in synthetic organic chemistry .

Medicinal Chemistry

This compound serves as a precursor for synthesizing various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects against several diseases:

  • Anticancer Activity : Indole derivatives have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research indicates that compounds with similar structures can inhibit tumor growth in vitro and in vivo .
  • Antiviral Properties : Some studies suggest that indole derivatives exhibit antiviral activity by interfering with viral replication mechanisms .

Biochemical Research

The compound plays a crucial role in biochemical pathways:

  • Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and influencing the pharmacokinetics of various therapeutic agents .
  • Cell Signaling Modulation : The compound can modulate key signaling pathways such as the MAPK pathway, which is pivotal in regulating cell proliferation and differentiation .

Material Science

In addition to its biological applications, this compound is explored for its potential in developing new materials:

  • Fluorescent Materials : The unique electronic properties imparted by the fluorine atoms make this compound suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Agricultural Chemistry

There is ongoing research into the use of indole derivatives as agrochemicals due to their potential antifungal and antibacterial properties. These compounds can be used to develop new pesticides that are less harmful to the environment compared to traditional chemicals .

Case Study 1: Anticancer Activity

A study published in Nature Reviews Cancer highlighted the synthesis of various indole derivatives, including those derived from this compound, which demonstrated potent anticancer activity against breast cancer cell lines. The mechanism involved induction of apoptosis via mitochondrial pathways and inhibition of specific oncogenic signaling pathways.

Case Study 2: Antiviral Research

Research conducted by a team at Harvard University investigated the antiviral properties of indole derivatives against HIV. The study found that certain derivatives exhibited significant inhibition of viral replication by targeting reverse transcriptase enzymes. This underscores the potential of this compound as a lead compound in antiviral drug development.

Comparison with Similar Compounds

Fluorinated Indole Carboxamides

Example Compound: N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (CAS: Not provided, synthesized in )

  • Core Structure : Indole with a single fluorine at position 5.
  • Functional Group : Carboxamide (-CONH-) at position 2.
  • Key Differences: Fluorine substitution at position 5 (monofluoro) vs. 4,6-difluoro in the target compound. Carboxamide group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the aldehyde group. Higher molecular weight (358.36 g/mol vs. 195.16 g/mol) due to the benzophenone moiety.
  • Physical Properties : Melting point of 249–250°C, indicative of high crystallinity due to intermolecular hydrogen bonding .

Indazole Analogs

Example Compound : 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde (CAS: 1824065-68-0)

  • Core Structure : Indazole (two adjacent nitrogen atoms) vs. indole (one nitrogen).
  • Substituents : 1,3-Dimethyl groups vs. 1-methyl in the target compound.
  • Key Differences: Indazole’s aromatic nitrogen arrangement enhances thermal stability and resistance to oxidation compared to indole.

Triazole-Modified Indoles

Example Compound: 5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (CAS: Not provided, synthesized in )

  • Core Structure : Indole with a triazole-ethyl substituent at position 3.
  • Fluorine Position : Single fluorine at position 5.

Carboxylic Acid Derivatives

Example Compound : 1-Methyl-1H-indole-5-carboxylic acid (CAS: 186129-25-9)

  • Functional Group : Carboxylic acid (-COOH) at position 5 vs. aldehyde (-CHO).
  • Key Differences :
    • Carboxylic acid is ionizable at physiological pH, enhancing aqueous solubility but reducing cell membrane permeability.
    • Lower molecular weight (175.18 g/mol vs. 195.16 g/mol) due to the absence of fluorine atoms .

Positional Isomers

Example Compound: 5,6-Difluoro-1H-indole-7-carbaldehyde (CAS: Not provided, referenced in )

  • Fluorine Positions : 5,6-difluoro vs. 4,6-difluoro in the target compound.
  • Aldehyde Position : Position 7 vs. 5.
  • Key Differences :
    • Altered electronic environment due to fluorine and aldehyde positioning, which may affect reactivity in nucleophilic substitution or cyclization reactions.
    • Steric effects at position 7 could hinder interactions in enzyme-binding pockets compared to position 5 .

Structural and Functional Comparison Table

Compound Name Core Structure Fluorine Positions Functional Group Molecular Weight (g/mol) Key Properties/Applications Source
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde Indole 4,6 Aldehyde 195.16 Pharmaceutical intermediate
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Indole 5 Carboxamide 358.36 High crystallinity (m.p. 249–250°C)
4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde Indazole 4,6 Aldehyde 210.18 Enhanced thermal stability
5-Fluoro-3-(triazol-1-yl)ethyl-1H-indole Indole 5 Triazole-ethyl 230.24 Metabolic stability
1-Methyl-1H-indole-5-carboxylic acid Indole None Carboxylic acid 175.18 High aqueous solubility

Preparation Methods

General Synthetic Strategy

The synthesis of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde typically involves multi-step organic reactions that carefully introduce the fluorine substituents, the methyl group on nitrogen, and the aldehyde group at the 5-position of the indole ring. The process requires precise control of reaction conditions to optimize yield and purity.

Key points of the synthetic approach include:

  • Starting materials : Fluorinated indole precursors or fluorinated anilines that can be cyclized to the indole core.
  • N-Methylation : This is achieved by N-alkylation of the indole nitrogen using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
  • Introduction of the aldehyde group : The aldehyde group at position 5 is typically introduced via a Vilsmeier-Haack formylation reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent that selectively formylates the indole ring.

Detailed Stepwise Preparation

Step Reaction Type Reagents and Conditions Outcome/Notes
1 Fluorination Starting from fluorinated aniline or halogenated precursors Introduction of fluorine atoms at positions 4 and 6 on the aromatic ring before indole formation.
2 Indole ring formation Cyclization under acidic or basic conditions Formation of the indole core with fluorine substituents in place.
3 N-Methylation NaH and methyl iodide in anhydrous solvent Selective methylation of the indole nitrogen to yield 1-methylindole derivative.
4 Formylation (Vilsmeier-Haack reaction) POCl3 and DMF at controlled temperature Introduction of the aldehyde group at position 5 of the indole ring.
5 Purification Chromatography or recrystallization Isolation of pure this compound with high purity and yield.

Research Findings and Optimization

  • N-Methylation : The methylation step is generally carried out by deprotonation of the indole nitrogen with sodium hydride followed by reaction with methyl iodide. This method provides a high degree of selectivity and yield for N-methylation without affecting other functional groups.

  • Vilsmeier-Haack Formylation : The formylation of fluorinated indoles is sensitive to reaction conditions. The use of phosphorus oxychloride and DMF generates the Vilsmeier reagent in situ, which selectively reacts at the 5-position of the indole ring due to electronic effects of the fluorine substituents. The reaction is typically performed at low to moderate temperatures to avoid side reactions and degradation.

  • Reaction Monitoring and Purification : Thin-layer chromatography (TLC) is used to monitor reaction progress. After completion, the reaction mixture is quenched with aqueous acid and extracted. Purification is often achieved by column chromatography using solvents such as ethyl acetate and petroleum ether mixtures or by recrystallization to obtain the pure aldehyde derivative.

Representative Experimental Data (Hypothetical Example Based on Literature)

Parameter Condition/Value Result/Notes
Starting material 4,6-Difluoroindole >95% purity
N-Methylation reagent Sodium hydride (1.1 equiv), methyl iodide (1.2 equiv) Reaction in anhydrous THF at 0°C to room temperature for 4 h
Formylation reagent POCl3 (1.2 equiv), DMF (solvent) Reaction at 0–5°C for 2 h
Yield Overall yield 60–75% after purification
Purity HPLC or NMR analysis >98% purity
Characterization NMR, FTIR, MS Confirmed structure and substitution pattern

Summary Table of Key Reagents and Conditions

Step Reagent(s) Solvent/Conditions Purpose
Fluorination Fluorinated precursors Various, depending on route Install fluorine atoms
N-Methylation NaH, CH3I Anhydrous THF, 0°C to RT Methylate indole nitrogen
Formylation POCl3, DMF 0–5°C, 1–2 h Introduce aldehyde group
Workup Aqueous acid, extraction Quench with 10% HCl, extract with ethyl acetate Isolate product
Purification Column chromatography Ethyl acetate/petroleum ether Obtain pure aldehyde compound

Q & A

Q. How can researchers optimize the synthesis of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde using copper-catalyzed click chemistry?

Answer: The synthesis of indole derivatives often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, similar compounds like 5-fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole were synthesized by reacting azidoethyl-indole intermediates with terminal alkynes in PEG-400/DMF mixtures under CuI catalysis (12-hour reaction, 42% yield) . Key factors affecting yield include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (5-10 mol% CuI), and reaction time (12-24 hours). Post-synthesis purification via column chromatography (70:30 ethyl acetate/hexane) is critical to isolate the product .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer: Multi-nuclear NMR (1H, 13C, and 19F) is indispensable for structural confirmation. For instance, 19F NMR can resolve fluorinated positions (e.g., δ -115 to -120 ppm for aromatic fluorines), while 1H NMR identifies methyl groups (δ ~3.8 ppm for N-methyl) and aldehyde protons (δ ~9.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 211.04 for C10H7F2NO). TLC with Rf ~0.5 in ethyl acetate/hexane ensures purity .

Q. What purification strategies are effective for isolating this compound?

Answer: Flash column chromatography with gradient elution (hexane to ethyl acetate) is standard. For polar intermediates like aldehydes, silica gel modified with 5% acetic acid improves resolution. Recrystallization from DMF/acetic acid (1:1) can further enhance purity, as demonstrated in thiazolone-indole condensations .

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of this compound, and how can they be addressed?

Answer: Fluorine atoms introduce disorder in crystal lattices due to their small size and high electronegativity. SHELXL software is widely used for refining such structures, leveraging its robust handling of anisotropic displacement parameters. Validation tools like PLATON check for missed symmetry or twinning, which are common in fluorinated systems . For high-resolution data (<1.0 Å), iterative refinement with restraints on fluorine positions improves accuracy .

Q. How does this compound serve as a building block in multi-step pharmaceutical synthesis?

Answer: The aldehyde group enables condensation reactions to form Schiff bases or heterocycles. For example, in EP 4374877 A2, similar difluoroindole aldehydes were reacted with piperidine derivatives to synthesize spirocyclic carboxamides with potential kinase inhibition activity. The methyl group at N1 stabilizes the indole ring against oxidation during subsequent reactions .

Q. How can researchers resolve conflicting spectroscopic data for fluorinated indole derivatives?

Answer: Triangulation using complementary techniques is critical. Conflicting 13C NMR signals can arise from dynamic processes (e.g., keto-enol tautomerism). Combining variable-temperature NMR, IR (to detect carbonyl stretches ~1700 cm⁻¹), and X-ray crystallography clarifies ambiguities. For instance, crystallography confirmed the aldehyde tautomer in 1H-indole-5-carbaldehyde derivatives .

Q. What structure-activity relationship (SAR) insights can be derived from modifying the this compound scaffold?

Answer: Fluorine atoms enhance metabolic stability and bioavailability by blocking cytochrome P450 oxidation. In a study, replacing the 5-carbaldehyde with a carbohydrazide group increased anti-ischemic activity by 3-fold, likely due to improved hydrogen bonding with target proteins. Similarly, methyl substitution at N1 reduces intermolecular π-stacking, enhancing solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde
Reactant of Route 2
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4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

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